molecular formula C12H16O B13546393 1-(3-Methylphenethyl)cyclopropan-1-ol

1-(3-Methylphenethyl)cyclopropan-1-ol

Cat. No.: B13546393
M. Wt: 176.25 g/mol
InChI Key: OSZSLZBHQISNRJ-UHFFFAOYSA-N
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Description

1-(3-Methylphenethyl)cyclopropan-1-ol is an organic compound with the molecular formula C12H16O. It features a cyclopropane ring substituted with a 3-methylphenethyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methylphenethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of alkenes with carbenes or carbenoids. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to cyclopropanate alkenes . Another method involves the use of diazomethane to generate methylene, which then reacts with alkenes to form cyclopropane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenethyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Methylphenethyl)cyclopropan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a versatile intermediate in organic reactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanol: Similar structure but lacks the 3-methylphenethyl group.

    1-Methylcyclopropanol: Similar structure but with a methyl group instead of the 3-methylphenethyl group.

Uniqueness

1-(3-Methylphenethyl)cyclopropan-1-ol is unique due to the presence of the 3-methylphenethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-[2-(3-methylphenyl)ethyl]cyclopropan-1-ol

InChI

InChI=1S/C12H16O/c1-10-3-2-4-11(9-10)5-6-12(13)7-8-12/h2-4,9,13H,5-8H2,1H3

InChI Key

OSZSLZBHQISNRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC2(CC2)O

Origin of Product

United States

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